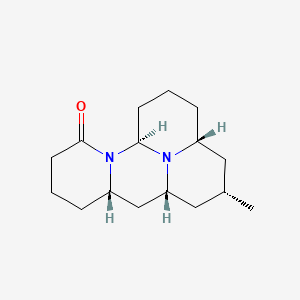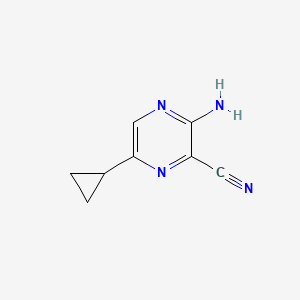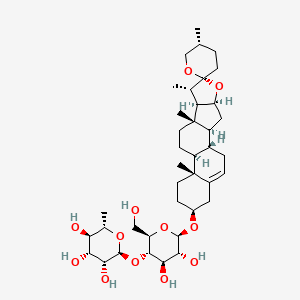
Progenin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Progenin II is a natural product found in Smilax menispermoidea, Dioscorea composita, and other organisms with data available.
Applications De Recherche Scientifique
Type 2 Cell-Specific Protease in Human Lung Development
Pepsinogen C, also known as pepsinogen II, is identified as a type 2 cell-specific protease, primarily expressed in gastric chief cells. It plays a significant role in human lung development, particularly in the differentiation and dedifferentiation of type 2 cells. Pepsinogen C expression is tightly regulated during human lung development and exhibits concomitant expression with surfactant protein-B processing (Foster et al., 2004).
Progenin III in Cancer Cell Lines
While not directly about Progenin II, research on Progenin III, a related compound, demonstrates its cytotoxic effects on a broad range of cancer cell lines. It induces apoptosis, autophagy, and necroptosis in cancer cells, indicating its potential as an anticancer molecule (Mbaveng et al., 2020).
Novel Neuronal Phenotypes from Neural Progenitor Cells
Research on neural progenitor cells, including those from the hypothalamus, shows the generation of various neuronal phenotypes. While not directly mentioning Progenin II, this research provides insight into the broader context of progenitor cells in neuroendocrine system development (Markakis et al., 2004).
Role of the Renin-Angiotensin-Aldosterone System in Cardiovascular Progenitor Cell Function
Investigations into the renin-angiotensin-aldosterone system (RAAS) explore its impact on cardiovascular progenitor cells. The research is relevant for understanding the regulation and functional dynamics of progenitor cells in cardiovascular health (Qian et al., 2009).
Protease Nexin-II and Amyloid β-Protein Precursor
Protease nexin-II (PN-II), a protease inhibitor, shows identity to amyloid β-protein precursor (APP). This research is pertinent for understanding the regulation of extracellular proteolysis and its implications in neurodegenerative diseases like Alzheimer's (Nostrand et al., 1989).
Prokineticin 2 and Olfactory Bulb Neurogenesis
Prokineticin 2, a protein involved in olfactory bulb neurogenesis, is regulated by basic helix-loop-helix (bHLH) factors. This research provides insights into the molecular pathways governing neurogenesis, a key area in understanding progenitor cell applications (Zhang et al., 2007).
Angiotensin II and Erythroid Progenitors
Angiotensin II is shown to have a mitogenic effect on early erythroid progenitors, contributing to our understanding of the role of angiotensin in hematopoiesis and potentially linking it to conditions like erythrocytosis (Mrug et al., 1997).
Propriétés
Numéro CAS |
19057-68-2 |
|---|---|
Formule moléculaire |
C39H62O12 |
Poids moléculaire |
722.913 |
Nom IUPAC |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-33(45)31(43)34(27(16-40)49-36)50-35-32(44)30(42)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28+,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,39-/m1/s1 |
Clé InChI |
ZUMDKMTZYHACBK-HCTICQNOSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)C)C)C)OC1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



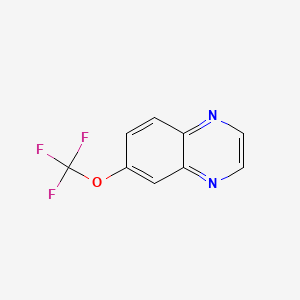
![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid methyl ester](/img/structure/B578829.png)

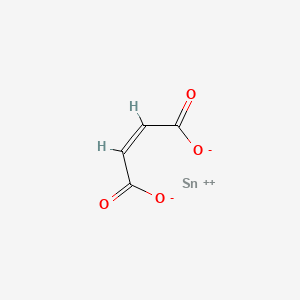
![(1S,4S,5R,9S,10S,13R)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B578836.png)
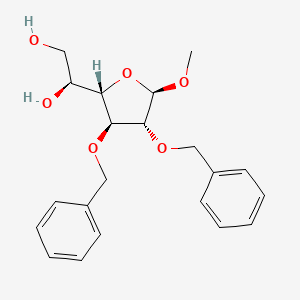
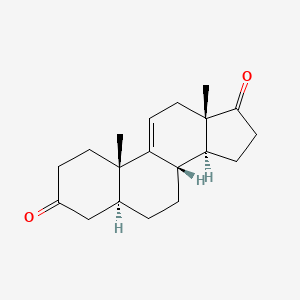
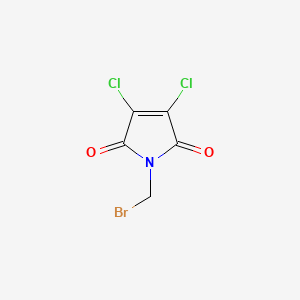
![2-[(Benzylseleno)methyl]benzoic acid](/img/structure/B578843.png)

